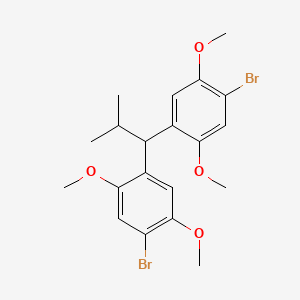
N-Ethoxy-N-methoxy-N',N'-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethoxy-N-methoxy-N’,N’-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of ethoxy and methoxy groups attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxy-N-methoxy-N’,N’-dimethylurea typically involves the reaction of N,N-dimethylurea with ethyl and methyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-Ethoxy-N-methoxy-N’,N’-dimethylurea may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to achieve efficient production. Additionally, purification steps, such as recrystallization or distillation, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-Ethoxy-N-methoxy-N’,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides, such as ethyl bromide or methyl iodide, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ureas with different functional groups.
科学研究应用
N-Ethoxy-N-methoxy-N’,N’-dimethylurea has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-Ethoxy-N-methoxy-N’,N’-dimethylurea involves its interaction with molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
相似化合物的比较
Similar Compounds
N,N-Dimethylurea: A simpler analog without the ethoxy and methoxy groups.
N-Methoxy-N-methylurea: Contains a methoxy group but lacks the ethoxy group.
N-Ethoxy-N-methylurea: Contains an ethoxy group but lacks the methoxy group.
Uniqueness
N-Ethoxy-N-methoxy-N’,N’-dimethylurea is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
88470-24-0 |
|---|---|
分子式 |
C6H14N2O3 |
分子量 |
162.19 g/mol |
IUPAC 名称 |
1-ethoxy-1-methoxy-3,3-dimethylurea |
InChI |
InChI=1S/C6H14N2O3/c1-5-11-8(10-4)6(9)7(2)3/h5H2,1-4H3 |
InChI 键 |
XKIAHUFASXKVTP-UHFFFAOYSA-N |
规范 SMILES |
CCON(C(=O)N(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)



![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)



![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)


![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
